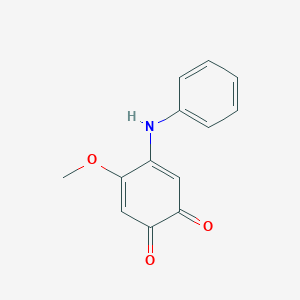
1-(4-Methylbenzene-1-sulfonyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzene-1-sulfonyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-methylbenzene-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzene-1-sulfonyl)naphthalene typically involves the sulfonylation of naphthalene with 4-methylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Nitration: Formation of nitro derivatives of the naphthalene ring.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of additional sulfonylated products.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzene-1-sulfonyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)naphthalene involves its interaction with molecular targets through its sulfonyl and aromatic groups. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
1-(4-Methylbenzene-1-sulfonyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(4-Methylbenzene-1-sulfonyl)anthracene: Similar structure but with an anthracene ring.
4-Methylbenzene-1-sulfonyl chloride: The sulfonylating agent used in the synthesis of the compound.
Uniqueness: 1-(4-Methylbenzene-1-sulfonyl)naphthalene is unique due to the presence of both a naphthalene ring and a sulfonyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
13249-99-5 |
|---|---|
Fórmula molecular |
C17H14O2S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H14O2S/c1-13-9-11-15(12-10-13)20(18,19)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
Clave InChI |
RMQDOUFFCRQDMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



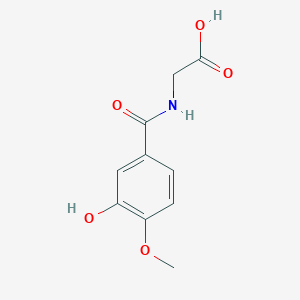


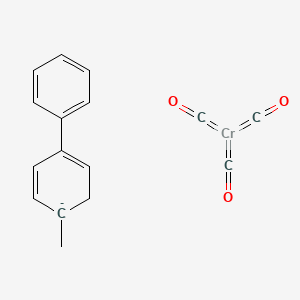

![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
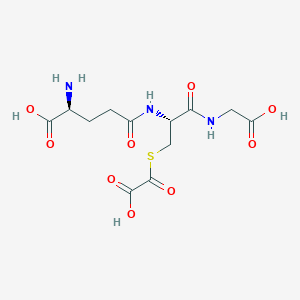
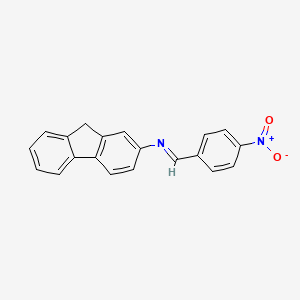
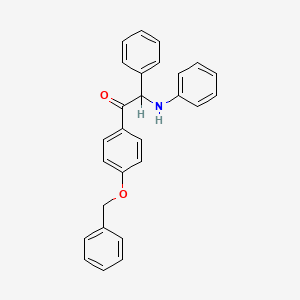


![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
